molecular formula C11H8BrNO3 B1407398 5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid CAS No. 91182-59-1

5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid

Cat. No. B1407398
CAS RN: 91182-59-1
M. Wt: 282.09 g/mol
InChI Key: TZRBBAKNZJTNKU-UHFFFAOYSA-N
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Description

The compound “5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The isoxazole ring is substituted with a 2-bromo-phenyl group, a methyl group, and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the isoxazole ring, the 2-bromo-phenyl group, and the carboxylic acid group. The bromine atom on the phenyl ring is a heavy atom that could significantly influence the compound’s physical and chemical properties. The carboxylic acid group could form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity .


Chemical Reactions Analysis

The compound could undergo various chemical reactions. For example, the bromine atom on the phenyl ring could be replaced by other groups in a nucleophilic aromatic substitution reaction . The carboxylic acid group could react with bases to form salts, or with alcohols to form esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and influence its reactivity. The carboxylic acid group could influence the compound’s acidity and solubility .

Scientific Research Applications

Tautomerism and Basicity

Research has shown that compounds similar to 5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid, such as 3,4-dimethyl-5-hydroxyisoxazole, exhibit interesting tautomerism behaviors. These compounds can exist in different forms depending on the solvent's polarity, which is significant in understanding their chemical properties and reactions (Boulton & Katritzky, 1961).

Synthesis and Lithiation

Studies have explored the synthesis and lithiation of isoxazole derivatives. For instance, the preparation of 3,5-disubstituted isoxazoles and their conversion to N-methyl and O-methyl derivatives provides insights into the chemical manipulation of such compounds (Micetich & Chin, 1970).

Stereospecific Synthesis

The stereospecific scale-up synthesis of isoxazole-containing compounds, such as BMS-960, demonstrates the potential of these molecules in developing selective receptor agonists. This process highlights the importance of specific synthetic routes for the preparation of biologically active compounds (Hou et al., 2017).

Bromination Studies

The bromination of the methyl group of isoxazole derivatives, like 3-aryl-5-methyl-isoxazole-4-carboxylate, leads to products that can be used as substrates for synthesizing various heterocycles. This shows the versatility of isoxazole compounds in producing diverse chemical structures (Roy, Rajaraman & Batra, 2004).

Structural and Spectral Investigations

Structural and spectral studies of compounds similar to 5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid, like pyrazole-4-carboxylic acid derivatives, provide valuable information about their chemical characteristics and potential applications in various fields (Viveka et al., 2016).

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. For example, researchers could develop more efficient synthesis methods, investigate the compound’s reactivity and stability, and explore its potential uses in fields such as pharmaceuticals or materials science .

properties

IUPAC Name

5-(2-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-6-9(11(14)15)10(16-13-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRBBAKNZJTNKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid

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